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molecular formula C11H8Cl2O3S B8439969 [(6,7-Dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetic acid

[(6,7-Dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetic acid

Cat. No. B8439969
M. Wt: 291.1 g/mol
InChI Key: JCPCMQKDEBPYOV-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 2.6 g of ethyl[(6,7-dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetate in 20 ml of 20% sodium hydroxide solution and 20 ml of ethanol is warmed on a steam bath for 1 hour. The cooled mixture is concentrated in vacuo to remove the ethanol and the aqueous mixture is acidified with conc. hydrochloric acid to pH 2. After stirring at room temperature for 2 hours, the solid collected on a filter, dried and recrystallized from acetone-hexane to give 2.0 g of [(6,7-dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetic acid as white needles, mp 215°-216°.
Name
ethyl[(6,7-dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH2:5][O:6][C:7]1[C:16]([Cl:17])=[C:15]([Cl:18])[C:10]2[S:11][C:12]([CH3:14])=[CH:13][C:9]=2[CH:8]=1)C>[OH-].[Na+].C(O)C>[Cl:17][C:16]1[C:7]([O:6][CH2:5][C:4]([OH:19])=[O:3])=[CH:8][C:9]2[CH:13]=[C:12]([CH3:14])[S:11][C:10]=2[C:15]=1[Cl:18] |f:1.2|

Inputs

Step One
Name
ethyl[(6,7-dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetate
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(COC1=CC2=C(SC(=C2)C)C(=C1Cl)Cl)=O
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed on a steam bath for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
CUSTOM
Type
CUSTOM
Details
the solid collected on a filter
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)C)C1Cl)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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